molecular formula C11H11NO2S B13447638 2-[2-(Methyl-d3-thio)ethyl-1,1,2,2-d4]-1H-isoindole-1,3(2H)-dione

2-[2-(Methyl-d3-thio)ethyl-1,1,2,2-d4]-1H-isoindole-1,3(2H)-dione

Katalognummer: B13447638
Molekulargewicht: 228.32 g/mol
InChI-Schlüssel: OHKAYWGJHFQHSW-DDROHRSCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(Methyl-d3-thio)ethyl-1,1,2,2-d4]-1H-isoindole-1,3(2H)-dione is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is a derivative of isoindole, a heterocyclic aromatic organic compound. The presence of deuterium atoms can significantly alter the physical and chemical properties of the compound, making it useful in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Methyl-d3-thio)ethyl-1,1,2,2-d4]-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Deuteration: Introduction of deuterium atoms into the precursor molecules. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.

    Thioether Formation: The introduction of the thioether group (methyl-d3-thio) into the molecule. This step often involves the use of thiol reagents and appropriate catalysts.

    Cyclization: Formation of the isoindole ring through cyclization reactions. This step may require specific conditions such as high temperature and the presence of a strong acid or base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are essential to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-[2-(Methyl-d3-thio)ethyl-1,1,2,2-d4]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The isoindole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the isoindole ring.

Wissenschaftliche Forschungsanwendungen

2-[2-(Methyl-d3-thio)ethyl-1,1,2,2-d4]-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a stable isotope-labeled compound in various chemical studies to trace reaction pathways and mechanisms.

    Biology: Employed in metabolic studies to understand the behavior of similar compounds in biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.

    Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry.

Wirkmechanismus

The mechanism of action of 2-[2-(Methyl-d3-thio)ethyl-1,1,2,2-d4]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can influence the compound’s binding affinity and stability, leading to unique effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-[2-(Methyl-thio)ethyl]-1H-isoindole-1,3(2H)-dione: The non-deuterated version of the compound.

    2-[2-(Ethyl-thio)ethyl]-1H-isoindole-1,3(2H)-dione: A similar compound with an ethyl group instead of a methyl group.

    2-[2-(Methyl-thio)ethyl]-1H-isoindole-1,3(2H)-dione: Another derivative with different substituents.

Uniqueness

The uniqueness of 2-[2-(Methyl-d3-thio)ethyl-1,1,2,2-d4]-1H-isoindole-1,3(2H)-dione lies in its deuterium atoms, which can enhance the compound’s stability and alter its chemical properties. This makes it particularly valuable in research applications where isotopic labeling is essential.

Eigenschaften

Molekularformel

C11H11NO2S

Molekulargewicht

228.32 g/mol

IUPAC-Name

2-[1,1,2,2-tetradeuterio-2-(trideuteriomethylsulfanyl)ethyl]isoindole-1,3-dione

InChI

InChI=1S/C11H11NO2S/c1-15-7-6-12-10(13)8-4-2-3-5-9(8)11(12)14/h2-5H,6-7H2,1H3/i1D3,6D2,7D2

InChI-Schlüssel

OHKAYWGJHFQHSW-DDROHRSCSA-N

Isomerische SMILES

[2H]C([2H])([2H])SC([2H])([2H])C([2H])([2H])N1C(=O)C2=CC=CC=C2C1=O

Kanonische SMILES

CSCCN1C(=O)C2=CC=CC=C2C1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.